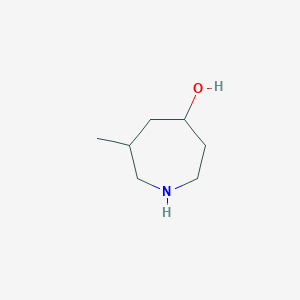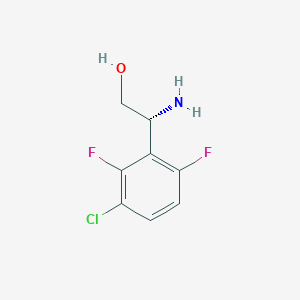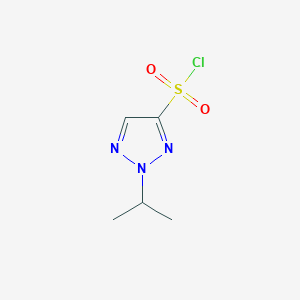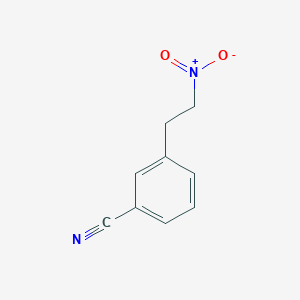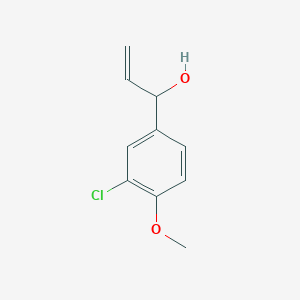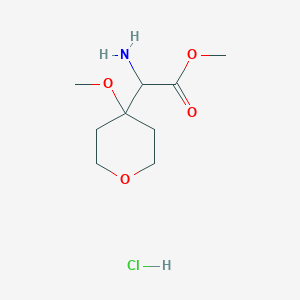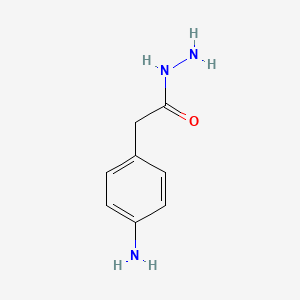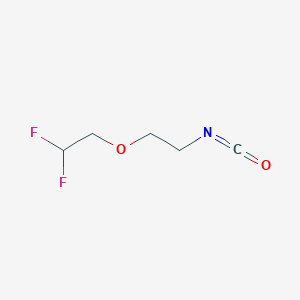
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane is an organofluorine compound with the chemical formula C₄H₅F₂NO₂. This compound is characterized by the presence of both fluorine and isocyanate functional groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1-difluoroethane with an appropriate isocyanate precursor. One common method is the mercury-catalyzed addition of hydrogen fluoride to acetylene, followed by subsequent reactions to introduce the isocyanate group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, halogens, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: A simpler compound without the isocyanate group, used primarily as a refrigerant.
1,1-Difluoro-2-(isocyanatomethoxy)ethane: A closely related compound with a similar structure but different reactivity.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with different halogen substituents.
The uniqueness of this compound lies in its combination of fluorine and isocyanate groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H7F2NO2 |
|---|---|
Molekulargewicht |
151.11 g/mol |
IUPAC-Name |
1,1-difluoro-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)3-10-2-1-8-4-9/h5H,1-3H2 |
InChI-Schlüssel |
AXWOOANDSZKCFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




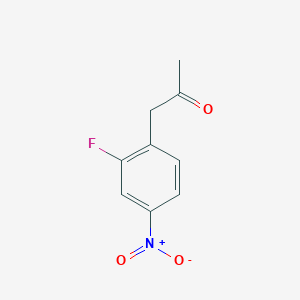
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
